molecular formula C23H28N2O2 B14488911 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- CAS No. 63992-13-2

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl-

Katalognummer: B14488911
CAS-Nummer: 63992-13-2
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: SMRGKYMIPDMJOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is a complex organic compound with the molecular formula C17H24N2O2 It is characterized by the presence of an indanamine core, a morpholinobutyryl group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- typically involves multiple steps. One common approach is to start with the indanamine core and introduce the morpholinobutyryl group through a series of reactions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted products .

Wissenschaftliche Forschungsanwendungen

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- include:

Uniqueness

1-Indanamine, N-(2-morpholinobutyryl)-2-phenyl- is unique due to its specific combination of functional groups and structural features.

Eigenschaften

CAS-Nummer

63992-13-2

Molekularformel

C23H28N2O2

Molekulargewicht

364.5 g/mol

IUPAC-Name

4-morpholin-4-yl-N-(2-phenyl-2,3-dihydro-1H-inden-1-yl)butanamide

InChI

InChI=1S/C23H28N2O2/c26-22(11-6-12-25-13-15-27-16-14-25)24-23-20-10-5-4-9-19(20)17-21(23)18-7-2-1-3-8-18/h1-5,7-10,21,23H,6,11-17H2,(H,24,26)

InChI-Schlüssel

SMRGKYMIPDMJOE-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCC(=O)NC2C(CC3=CC=CC=C23)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.